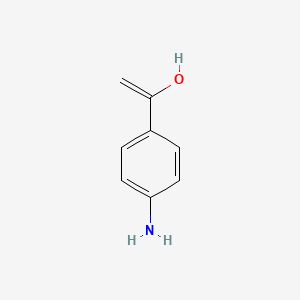
1-(4-Aminophenyl)ethen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)ethen-1-ol is an organic compound characterized by the presence of both an amine and an alcohol functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with an amino group at the para position and an ethenol group. The compound’s molecular formula is C8H11NO, and it has a molecular weight of 137.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group. Another method involves the condensation polymerization of 2-nitrobenzyl(4-(1,2-dihydroxyethyl)-phenyl)carbamate and azelaic acid dichloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including reductive amination and condensation reactions. These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminophenyl)ethen-1-ol undergoes various chemical reactions due to the presence of both amine and alcohol functional groups. These reactions include:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to form the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines from nitro compounds.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)ethen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)ethen-1-ol involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alcohol group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminophenyl)ethen-1-ol can be compared with other similar compounds, such as:
4-Aminophenol: Similar in structure but lacks the ethenol group.
4-Aminoacetophenone: Contains an acetyl group instead of an ethenol group.
4-Aminobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethenol group.
Eigenschaften
CAS-Nummer |
744978-39-0 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
1-(4-aminophenyl)ethenol |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |
InChI-Schlüssel |
XWDWIXXXXVHYPY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
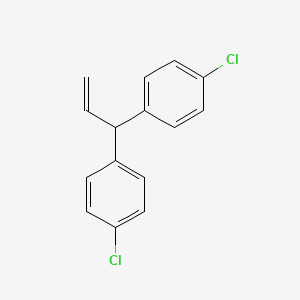

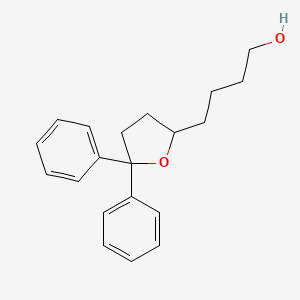
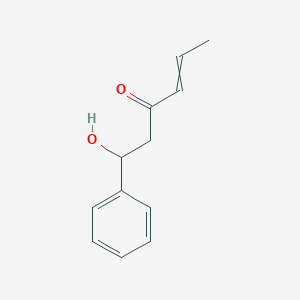

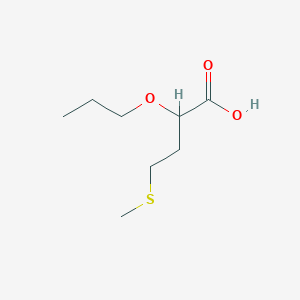
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

